

Preclinical development of SN32976

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Compound of Interest		
Compound Name:	SN32976	
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An In-depth Technical Guide on the Preclinical Development of SN32976

Introduction

SN32976 is a novel, second-generation pan-phosphatidylinositol 3-kinase (PI3K) inhibitor with preferential activity towards the PI3Kα isoform and additional activity against mTOR.[1][2] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.[1][3] Dysregulation of this pathway promotes tumor growth and survival.[2] **SN32976**, chemically known as 2-((4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)-N, N-dimethylethan-1-amine, was developed as a more soluble and selective agent compared to first-generation pan-PI3K inhibitors.[1] This document provides a comprehensive overview of the preclinical data for **SN32976**, covering its mechanism of action, cellular activity, pharmacokinetics, and in vivo efficacy.

Mechanism of Action: PI3K/mTOR Inhibition and Kinase Selectivity

SN32976 is a potent inhibitor of all class I PI3K isoforms (α , β , γ , δ) and the mechanistic target of rapamycin (mTOR).[1][4] Its inhibitory action shows a notable preference for the PI3K α isoform.[1][2] This enhanced selectivity for PI3K α , coupled with a cleaner kinase profile compared to first-generation inhibitors, is expected to reduce off-target effects and on-target toxicity.[1]

Biochemical Inhibitory Activity



The biochemical potency of **SN32976** was determined against purified recombinant proteins. It demonstrated IC $_{50}$ values in the nanomolar range for PI3K α and moderate potency against other isoforms and mTOR.[1][5] A comparison with other clinically evaluated pan-PI3K inhibitors highlights its unique selectivity profile, particularly the sparing of PI3K δ .[1]

Table 1: Biochemical IC50 Values of SN32976 and Other PI3K Inhibitors[1][4][5]

Compound	PI3Kα (nM)	РІЗКβ (пМ)	PI3Ky (nM)	ΡΙ3Κδ (nM)	mTOR (nM)
SN32976	15.1	461	110	134	194
ZSTK474	36.6	450	196	316	137
Dactolisib	11.2	100	25.1	24.3	29.5
Pictilisib	3.3	75.6	38.3	3.4	16.4
Buparlisib	83.1	296	150	225	147
Omipalisib	0.4	2.1	1.0	0.6	1.0

Data represents mean IC50 values.

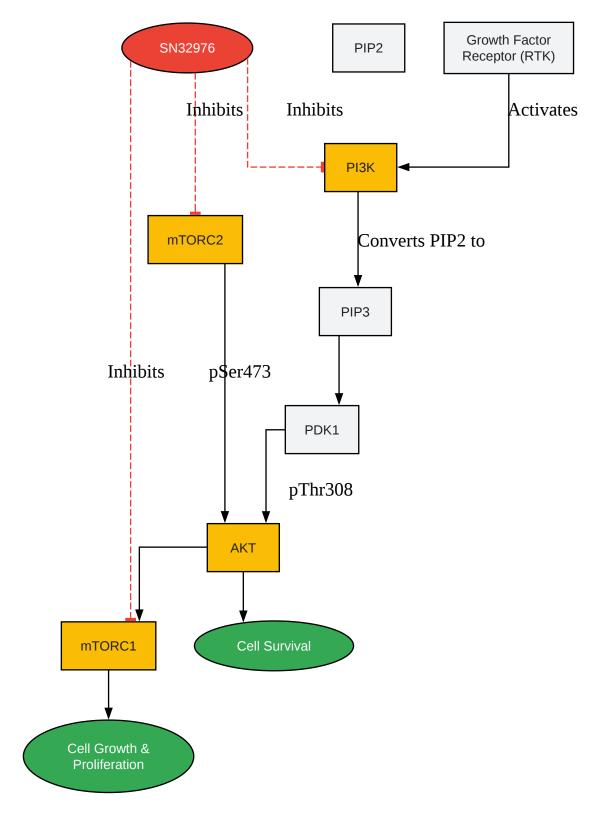
Kinase Selectivity Profile

To assess its specificity, **SN32976** was screened against a panel of 442 kinases. At a concentration of 1 μ M, **SN32976** demonstrated high selectivity for class I PI3K enzymes and mTOR, with no other kinases showing greater than 80% inhibition.[1][6] This "clean" kinase profile is superior to many clinically evaluated inhibitors like dactolisib and omipalisib, suggesting a lower potential for off-target toxicities.[1]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, survival, and growth. **SN32976** exerts its anti-tumor effects by inhibiting PI3K and mTOR, which in turn blocks the phosphorylation and activation of downstream effectors like AKT.





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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by SN32976.



In Vitro Cellular Activity

The inhibitory effect of **SN32976** on the PI3K pathway in cancer cells was confirmed by measuring the phosphorylation of AKT (pAKT), a key downstream biomarker.[7]

Inhibition of pAKT Expression

In U-87 MG glioblastoma cells (PTEN null), **SN32976** inhibited the phosphorylation of AKT at both Thr308 and Ser473 sites at concentrations as low as 10 nM.[1][7] Its potency in inhibiting pAKT was comparable to ZSTK474 and pictilisib and greater than that of buparlisib.[1]

Anti-proliferative Efficacy

SN32976 demonstrated potent anti-proliferative activity across a panel of eight human cancer cell lines with dysregulated PI3K signaling.[1][7] The EC₅₀ values were generally in the nanomolar range and compared favorably with other pan-PI3K inhibitors.[1] The highest potencies were observed in cell lines with PIK3CA mutations.[5][7]

Table 2: Anti-proliferative EC50 Values of SN32976 in Human Cancer Cell Lines[1][7]



Cell Line	Cancer Type	PI3K Pathway Alteration	SN32976 EC50 (nM)
NCI-H460	Lung	E545K PIK3CA mutant	18.5 ± 4.7
HCT116	Colon	H1047R PIK3CA mutant	44.5 ± 10.4
MCF7	Breast	E545K PIK3CA mutant	108 ± 12
FaDu	Head and Neck	PIK3CA amplified	134 ± 19
U-87 MG	Glioblastoma	PTEN null	141 ± 13
PC3	Prostate	PTEN null	200 ± 32
NZM40	Melanoma	H1047R PIK3CA mutant	1310 ± 196
NZM34	Melanoma	PTEN null	1787 ± 318

Data represents mean EC₅₀ ± standard error from 3-6 determinations.

Experimental Protocol: Cell Proliferation Assay

- Cell Seeding: Cells were seeded into 96-well plates and allowed to attach overnight.
- Drug Treatment: Cells were treated with a range of concentrations of PI3K inhibitors for 72 hours.
- Viability Assessment: Cell viability was determined using the sulforhodamine B (SRB) colorimetric assay.
- Data Analysis: Absorbance was read at 570 nm, and the EC₅₀ values (the concentration required to inhibit cell proliferation by 50%) were calculated from dose-response curves.

Pharmacokinetics and ADME Properties



A series of in vitro and in vivo studies were conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of **SN32976** to ensure its suitability for in vivo testing.[1]

In Vitro ADME Profile

SN32976 exhibited high aqueous solubility at low pH, moderate plasma protein binding, and reasonable metabolic stability in liver microsomes from multiple species.[1] Importantly, it showed no significant inhibition of major cytochrome P450 (CYP) isoforms and was non-mutagenic in the Ames test.[1]

Table 3: In Vitro ADME Properties of SN32976[1]

Property	Value (mean ± SD)
Solubility	
pH 2.0 (μM)	>100,000
pH 7.4 (μM)	11.2 ± 0.3
Plasma Protein Binding (%)	
Human / Mouse / Rat / Dog	96.5 ± 0.4 / 90.5 ± 0.6 / 90.0 ± 0.7 / 89.1 ± 2.7
Liver Microsome Stability	
(% remaining at 30 min)	_
Human / Mouse / Rat / Dog	32.6 ± 0.2 / 27.1 ± 2.0 / 38.1 ± 0.3 / 47.5 ± 1.1
CYP Inhibition IC ₅₀ (μM)	
1A2 / 2C9 / 2C19 / 2D6 / 3A4	>25 / 20.0 ± 5.5 / >25 / >25 / >25
hERG Inhibition IC ₅₀ (μM)	≥30
Ames Test	Non-mutagenic

Plasma Pharmacokinetics



The plasma pharmacokinetics of **SN32976** were evaluated in mice, rats, and dogs following oral administration. The compound demonstrated sufficient oral bioavailability in mice and dogs to support its use in further in vivo efficacy studies.[1]

Table 4: Plasma Pharmacokinetic Parameters of SN32976[1]

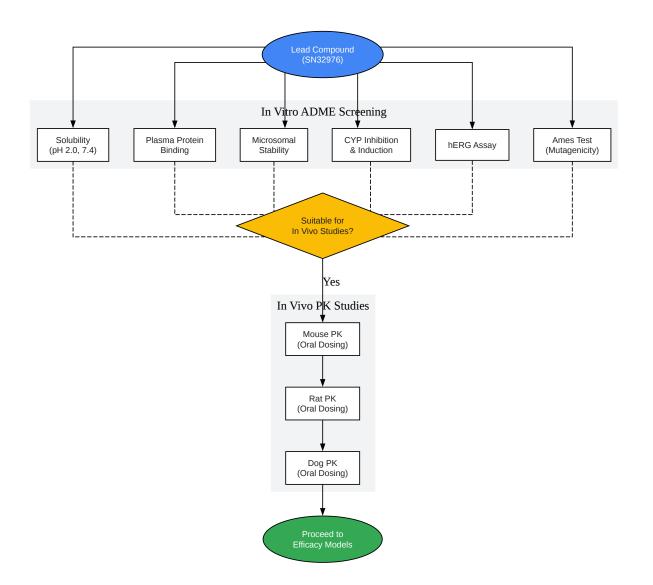
Species	Dose (mg/kg, oral)	AUC (nM·h)	Cmax (nM)	T½ (h)	Oral Bioavailabil ity (%)
Mouse	10	2504	1480	1.3	33.4
Rat	10	579	243	1.8	8.1
Dog	20	3224	433	5.3	35.9

AUC: Area under the curve; Cmax: Maximum plasma concentration; T½: Half-life.

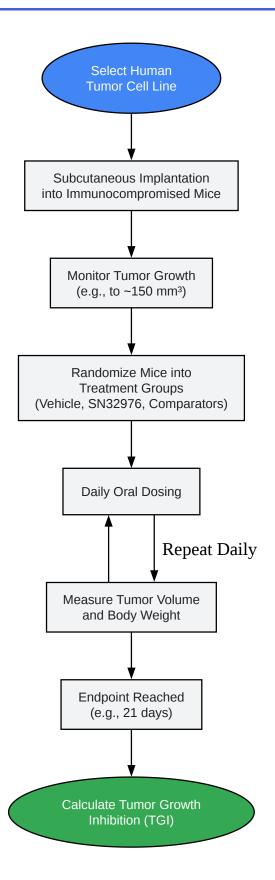
Metabolism

Incubation of **SN32976** with liver microsomes from various species, including humans, revealed the formation of 17 metabolites.[1] Four of these were identified as major metabolites in at least one species. Crucially, these major metabolites were also found to be potent PI3K inhibitors with a selectivity for PI3K α similar to the parent compound, suggesting they may contribute to the overall in vivo activity.[1][2]









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